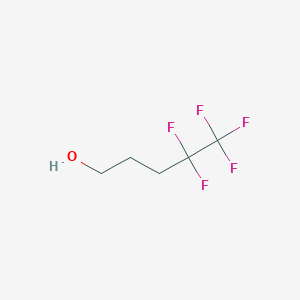
4,4,5,5,5-Pentafluoro-1-pentanol
Overview
Description
4,4,5,5,5-Pentafluoro-1-pentanol: is a fluorinated alcohol with the molecular formula C5H7F5O . It is a clear, colorless liquid with a boiling point of 62-64°C at 35 mm Hg and a density of 1.35 g/mL at 25°C . This compound is primarily used as an intermediate in the synthesis of pharmaceuticals and other organic compounds .
Mechanism of Action
Target of Action
4,4,5,5,5-Pentafluoro-1-pentanol, also known as pentafluoropentanol, is primarily used as a building block in the commercial manufacture of active pharmaceutical ingredients (APIs) . It is typically activated with a sulfonate leaving group .
Mode of Action
The compound is activated with a sulfonate leaving group and displaced selectively by the sulfur atom in 9-mercapto-1-nonanol . This results in the formation of 9-[(4,4,5,5,5-pentafluoropentyl)-thio]-1-nonanol (FVS) .
Biochemical Pathways
It is known that the compound is used in the synthesis of fvs , which is subsequently converted into a bromide and coupled with the steroid portion to make fulvestrant .
Result of Action
Instead, it is used in the synthesis of other compounds, such as FVS , which are then used in the production of pharmaceuticals like fulvestrant . Fulvestrant is a medication used to treat hormone receptor (HR)-positive metastatic breast cancer in postmenopausal women with disease progression .
Biochemical Analysis
Biochemical Properties
It is known that it is typically activated with a sulfonate leaving group and displaced selectively by the sulfur atom in 9-mercapto-1-nonanol to make 9-[(4,4,5,5,5-pentafluoropentyl)-thio]-1-nonanol .
Cellular Effects
It is known to be used in the commercial manufacture of the API fulvestrant , which is a medication used to treat hormone receptor (HR)-positive metastatic breast cancer in postmenopausal women with disease progression .
Molecular Mechanism
The molecular mechanism of 4,4,5,5,5-Pentafluoro-1-pentanol involves its conversion with triphenyl phosphine, iodine, and imidazole to the corresponding iodide . This iodide is then coupled with the in situ generated thiol followed by oxidation to the sulfone .
Temporal Effects in Laboratory Settings
It is known that it is used in the preparation of chlorine-capped telechelic poly(methyl methacrylate)s .
Dosage Effects in Animal Models
It is known to be used in the commercial manufacture of the API fulvestrant , which has been tested in various animal models .
Metabolic Pathways
It is known that it is typically activated with a sulfonate leaving group and displaced selectively by the sulfur atom in 9-mercapto-1-nonanol to make 9-[(4,4,5,5,5-pentafluoropentyl)-thio]-1-nonanol .
Transport and Distribution
It is known to be used in the commercial manufacture of the API fulvestrant , which has been studied for its transport and distribution within cells and tissues .
Subcellular Localization
It is known to be used in the commercial manufacture of the API fulvestrant , which has been studied for its subcellular localization .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,4,5,5,5-Pentafluoro-1-pentanol can be synthesized from perfluoroethyl iodide and allyl alcohol . The process involves the addition of perfluoroethyl iodide in the presence of a radical initiator to allyl alcohol, followed by hydrogenolytic dehalogenation of the resulting 4,4,5,5,5-pentafluoro-2-iodo-1-pentanol . Another method involves the use of pentafluoroiodoethane as a starting material, which reacts with allyl alcohol in the presence of iron acetylacetonate , 6,6’-dimethyl-2,2’-bipyridine , and 1,2-dichloroethane under inert gas atmosphere .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 4,4,5,5,5-Pentafluoro-1-pentanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different fluorinated hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: Formation of fluorinated ketones or aldehydes.
Reduction: Formation of fluorinated hydrocarbons.
Substitution: Formation of various fluorinated derivatives.
Scientific Research Applications
4,4,5,5,5-Pentafluoro-1-pentanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the preparation of biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- 4,4,5,5,5-Pentafluoropentane-1-thiol
- 4,4,5,5,5-Pentafluoropentane-1-amine
- 4,4,5,5,5-Pentafluoropentanoic acid
Uniqueness: 4,4,5,5,5-Pentafluoro-1-pentanol is unique due to its specific fluorinated structure, which imparts distinct chemical properties such as high reactivity and stability. Its ability to undergo various chemical transformations makes it a valuable intermediate in the synthesis of pharmaceuticals and other organic compounds .
Properties
IUPAC Name |
4,4,5,5,5-pentafluoropentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F5O/c6-4(7,2-1-3-11)5(8,9)10/h11H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QROUUECTKRZFHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(F)(F)F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70869964 | |
| Record name | 3-(Perfluoroethyl)propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70869964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148043-73-6 | |
| Record name | 4,4,5,5,5-Pentafluoro-1-pentanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=148043-73-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4,5,5,5-Pentafluoropentan-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148043736 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Perfluoroethyl)propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70869964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4,5,5,5-pentafluoropentan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.994 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Pentanol, 4,4,5,5,5-pentafluoro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.348 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 4,4,5,5,5-Pentafluoro-1-pentanol useful for synthesizing fluorinated gradient copolymers?
A1: this compound (5FPOH) serves as a crucial reagent in synthesizing fluorinated gradient copolymers via a tandem catalysis approach. [] The process involves ruthenium-catalyzed living radical polymerization (LRP) occurring simultaneously with titanium alkoxide-mediated transesterification. While transesterification with less nucleophilic fluoroalcohols is generally challenging, 5FPOH demonstrates high reactivity in the presence of a titanium alkoxide catalyst (Ti(Oi-Pr)4) and molecular sieves 4A. This allows for efficient incorporation of the fluorinated methacrylate monomer (5FPMA) formed in situ into the growing polymer chain, ultimately yielding well-defined gradient copolymers with controlled molecular weight distributions. []
Q2: How does the structure of the fluoroalcohol impact the efficiency of the transesterification reaction?
A2: The research indicates that the length of the alkyl spacer between the hydroxyl group and the fluorinated segment in the fluoroalcohol significantly impacts transesterification efficiency. [] 5FPOH, possessing a propyl spacer, exhibited the highest transesterification yield compared to fluoroalcohols with shorter ethyl (1H,1H,2H,2H-Nonafluoro-1-hexanol) or methyl (1H,1H-Heptafluoro-1-butanol) spacers. This suggests that longer alkyl spacers enhance the reactivity of the fluoroalcohol in the transesterification reaction, likely due to reduced steric hindrance and increased nucleophilicity. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

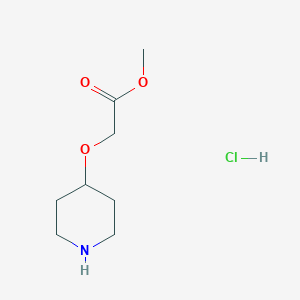
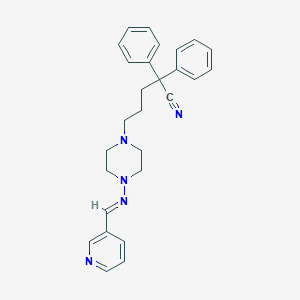
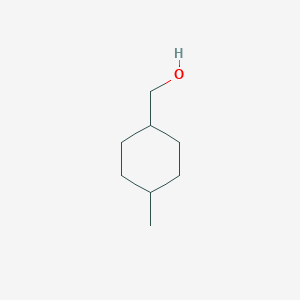

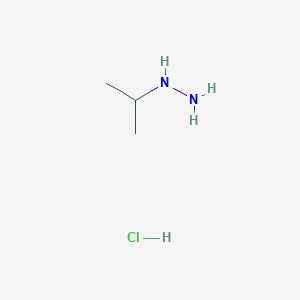
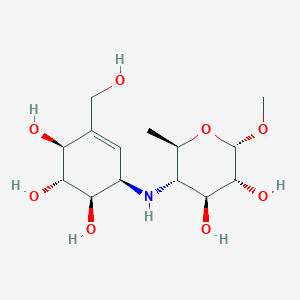
![2-[(3-Methyl-1,1-dioxothiolan-3-yl)amino]ethanol](/img/structure/B126027.png)

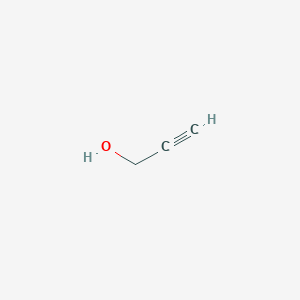
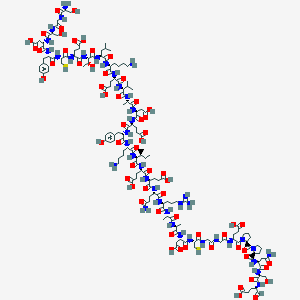
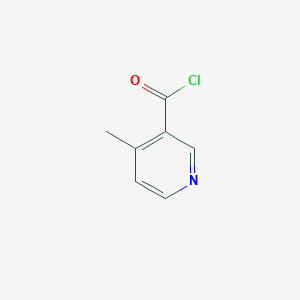
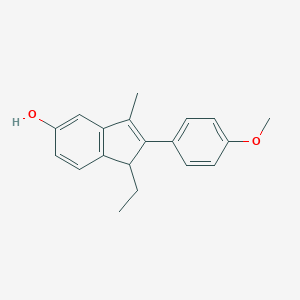
![(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-5-(diaminomethylideneamino)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B126045.png)
